PF-03814735
描述
PF-03814735 是一种新型、强效、口服生物利用度高、可逆的 Aurora1 和 Aurora2 激酶抑制剂。这些激酶是细胞分裂的关键调节因子,在中心体复制、有丝分裂纺锤体形成、染色体排列、有丝分裂检查点激活和胞质分裂中发挥着至关重要的作用。 Aurora2 的过表达和扩增已在多种肿瘤类型中被报道,包括乳腺癌、结肠癌、胰腺癌、卵巢癌和胃癌 .
科学研究应用
PF-03814735 有多种科学研究应用,包括:
癌症治疗: 该化合物目前处于治疗晚期实体瘤的 I 期临床试验阶段。
生物标志物识别: This compound 用于基因组学研究,以识别各种癌细胞系中药物敏感性的预测性生物标志物.
细胞周期调控: 该化合物用于研究 Aurora 激酶在细胞周期调控和有丝分裂中的作用.
作用机制
PF-03814735 通过抑制 Aurora1 和 Aurora2 激酶的活性发挥作用。这些激酶对于正确的染色体分离和细胞分裂至关重要。 通过抑制其活性,this compound 阻断胞质分裂,导致多倍体多核细胞的形成并抑制细胞增殖 . 该化合物还降低细胞中磷酸化 Aurora1、磷酸化组蛋白 H3 和磷酸化 Aurora2 的水平 .
生化分析
Biochemical Properties
PF-03814735 inhibits Aurora1 kinase with an IC50 value of 0.8 nM and Aurora2 kinase with an IC50 value of 5 nM . It also shows inhibition of other protein kinases, such as Flt1, FAK, TrkA, Met, and FGFR1 . The predominant biochemical effects in cellular assays are consistent with inhibition of Aurora kinases .
Cellular Effects
In intact cells, the inhibitory activity of this compound on the Aurora1 and Aurora2 kinases reduces levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2 . This compound produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Aurora1 and Aurora2 kinases, which play key roles in the regulation of mitosis . This results in reduced levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2, and a block in cytokinesis .
Temporal Effects in Laboratory Settings
This compound exposure produces a transient increase in 4N cells followed by an accumulation of polyploid cells . In vivo studies have shown that once-daily oral administration of this compound to mice bearing human xenograft tumors produces a reduction in phosphohistone H3 in tumors at doses that are tolerable and that result in significant inhibition of tumor growth .
Dosage Effects in Animal Models
In a MYC-driven model NCI-H82, this compound was more effective when administered on a weekly dosing schedule at 80 mg/kg compared with a daily schedule at 15 mg/kg . Treatment resulted in significant inhibition of tumor growth at tolerable doses in multiple tumor xenograft models, including HCT-116, Colo-205, MDA-MB-231 and HL-60 .
Subcellular Localization
The Aurora kinases, which this compound inhibits, have distinct subcellular localizations, timing of activation, and biological functions during mitosis
准备方法
合成路线和反应条件
PF-03814735 通过一系列化学反应合成,涉及酰基-α-氨基酸衍生物的形成。合成路线通常涉及以下步骤:
核心结构的形成: this compound 的核心结构通过使环丁胺衍生物与三氟甲基嘧啶化合物反应而合成。
偶联反应: 然后将核心结构与四氢萘-1,4-亚胺-9-基衍生物偶联以形成最终化合物。
工业生产方法
This compound 的工业生产涉及扩大上述合成路线的规模。该过程经过优化以确保高产率和纯度,并且该化合物使用间歇式或连续流反应器大量生产。 最终产物经过严格的质量控制措施,包括 HPLC 和质谱法,以确保其纯度和效力 .
化学反应分析
反应类型
PF-03814735 经历了几种类型的化学反应,包括:
磷酸化抑制: This compound 抑制 Aurora1 和 Aurora2 激酶以及组蛋白 H3 的磷酸化.
多倍体细胞的形成: 该化合物阻断胞质分裂,导致多倍体多核细胞的形成.
常用的试剂和条件
This compound 反应中常用的试剂和条件包括:
Aurora 激酶抑制剂: This compound 与其他 Aurora 激酶抑制剂联合使用以提高其功效.
形成的主要产物
This compound 反应形成的主要产物包括:
磷酸化 Aurora1 和磷酸化 Aurora2: 抑制这些激酶导致其磷酸化形式的减少.
多倍体多核细胞: 胞质分裂的阻断导致这些细胞的形成.
相似化合物的比较
PF-03814735 与其他 Aurora 激酶抑制剂相似,例如:
VX-680: 另一种强效的 Aurora 激酶抑制剂,可阻断胞质分裂并导致多倍体细胞的形成.
AZD1152-HQPA: Aurora 激酶 B 的选择性抑制剂,也可抑制细胞增殖并诱导多倍体.
This compound 在其对 Aurora1 和 Aurora2 激酶的可逆抑制方面是独特的,使其成为有前景的癌症治疗候选药物 .
属性
IUPAC Name |
N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNGWLOYLRZLK-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025621 | |
Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942487-16-3 | |
Record name | PF-03814735 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942487163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03814735 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-03814735 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5T4O5758 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。